Within‑Series Optimization: 11d Delivers 149‑Fold HDAC6 Selectivity Over HDAC1
In the original medicinal chemistry campaign, a panel of tetrahydro‑β‑carboline hydroxamic acids were synthesized and evaluated. Among all analogues, compound 11d (HDAC6‑IN‑36) was identified as the most promising candidate, achieving the optimal balance of HDAC6 inhibition (IC50 = 8.64 nM) and isoform selectivity (∼149‑fold over HDAC1) [1]. This within‑series differentiation establishes 11d as the optimized lead from the specific chemical series, providing a clear rationale for selecting it over earlier or less‑selective congeners.
| Evidence Dimension | HDAC6 potency and HDAC1 selectivity |
|---|---|
| Target Compound Data | HDAC6 IC50 = 8.64 nM; ∼149‑fold selectivity over HDAC1 |
| Comparator Or Baseline | Other tetrahydro‑β‑carboline derivatives in the same study (e.g., compounds 11a–11c) |
| Quantified Difference | 11d exhibited superior selectivity compared to structurally related analogues; exact IC50 values for comparators not disclosed in abstract but 11d was designated 'most promising' [1] |
| Conditions | Recombinant human HDAC6 and HDAC1 enzymatic assays; 10‑point dose‑response [1] |
Why This Matters
Users procuring a tetrahydro‑β‑carboline‑based HDAC6 inhibitor should choose 11d because it represents the selectivity‑optimized compound from the original structure–activity relationship (SAR) study.
- [1] Wen W, Hu J, Wang C, Yang R, Zhang Y, Huang B, Qiao T, Wang J, Chen X. Re-exploration of tetrahydro-β-carboline scaffold: Discovery of selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting and neuroprotective activities. Bioorg Med Chem Lett. 2024 Apr 1;102:129670. View Source
